N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13-2-1-5-18(13)12-6-10(3-4-15-12)7-16-14(20)11-8-21-9-17-11/h3-4,6,8-9H,1-2,5,7H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVBYGPLTARDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Intermediate: This step involves the cyclization of a suitable precursor to form the 2-oxopyrrolidin-1-yl group.
Pyridine Ring Functionalization: The pyridine ring is then functionalized, often through halogenation followed by nucleophilic substitution to introduce the desired substituents.
Thiazole Ring Formation: The thiazole ring is synthesized through a condensation reaction involving a thioamide and an α-haloketone.
Coupling Reactions: The final step involves coupling the pyrrolidinone-pyridine intermediate with the thiazole carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidinone ring or the thiazole ring, depending on the reagents and conditions used.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve selective substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new bioactive molecules.
Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.
Comparison with Similar Compounds
Core Structural Differences
Key Observations :
- Halogenation : The target lacks bromo/chloro substituents present in compounds 7d–7j, which are associated with enhanced lipophilicity and insecticidal activity .
- Pyrrolidinone vs.
- Carboxamide Substituents : The target’s pyridin-4-ylmethyl group contrasts with substituents like trifluoroethyl (7d) or cyclopropyl (7e), which influence steric bulk and electronic effects.
Physicochemical Properties
Implications :
- The target’s lower molecular weight and absence of halogens may reduce bioaccumulation risks compared to halogenated analogs.
- Increased hydrogen-bonding capacity (via pyrrolidinone) could enhance solubility but reduce blood-brain barrier penetration.
Q & A
Basic: What are the standard synthetic routes for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amidation : Coupling thiazole-4-carboxylic acid derivatives with amine-containing intermediates (e.g., 2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methylamine) using carbodiimide-based coupling agents like EDC or HOBt .
- Purification : Flash chromatography or preparative HPLC to isolate the product, followed by lyophilization for solid-state recovery .
- Validation : Confirmation via -NMR (e.g., characteristic peaks for pyrrolidinone protons at δ 2.1–2.8 ppm) and LC-MS (mass accuracy within ±2 ppm) .
Basic: How is structural integrity and purity validated for this compound?
Key analytical methods include:
- Spectroscopy : - and -NMR to confirm backbone connectivity and substituent positions. For example, the thiazole ring protons resonate at δ 7.8–8.2 ppm .
- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity (>95% by area under the curve) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] calculated for CHNOS: 308.0832) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from:
- Substituent Effects : Minor structural variations (e.g., methyl vs. trifluoromethyl groups on the pyrrolidinone ring) can drastically alter target binding. Systematic structure-activity relationship (SAR) studies are critical .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may affect IC values. Standardize protocols using controls like staurosporine for kinase inhibition assays .
- Data Normalization : Use Z-score analysis to statistically identify outliers in high-throughput screening datasets .
Advanced: What is the mechanistic role of the 2-oxopyrrolidin-1-yl moiety?
The pyrrolidinone ring contributes to:
- Pharmacokinetics : Enhances solubility via hydrogen bonding with water (logP reduction by ~0.5 units compared to non-polar analogs) .
- Target Interaction : Acts as a hydrogen-bond acceptor for residues in kinase active sites (e.g., ATP-binding pockets in PI3Kδ). Docking studies suggest ΔG binding improvements of 1.2–1.8 kcal/mol compared to non-pyrrolidinone analogs .
- Metabolic Stability : Resists CYP3A4-mediated oxidation due to steric hindrance from the lactam group, extending plasma half-life in murine models .
Advanced: How to optimize solubility without compromising bioactivity?
Strategies include:
- Salt Formation : Convert the free base to a hydrochloride salt, improving aqueous solubility by 10–20-fold (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
- PEGylation : Introduce polyethylene glycol (PEG) spacers at the pyridine N-atom, maintaining IC values within 1.5-fold of the parent compound .
- Co-Solvent Systems : Use DMSO/water mixtures (≤5% DMSO) for in vitro assays to prevent precipitation .
Basic: What in vitro models are suitable for initial biological screening?
- Anticancer Activity : NCI-60 cell line panel or patient-derived xenograft (PDX) models for IC determination .
- Antiviral Screening : Plaque reduction assays against RNA viruses (e.g., SARS-CoV-2) in Vero E6 cells .
- Kinase Inhibition : ADP-Glo™ assays for measuring inhibition of PI3K/AKT/mTOR pathway kinases .
Advanced: How to design SAR studies for this scaffold?
- Core Modifications : Replace the thiazole with oxazole or imidazole to assess heterocycle impact on potency .
- Substituent Scanning : Use parallel synthesis to introduce halogens (F, Cl), alkyl groups (Me, Et), or electron-withdrawing groups (NO, CN) at the pyridine C-3 position .
- 3D-QSAR : Apply CoMFA or CoMSIA models to predict activity cliffs and guide synthesis .
Basic: What are the storage and handling recommendations?
- Storage : -20°C under argon in amber vials to prevent hydrolysis of the carboxamide group .
- Reconstitution : Use anhydrous DMSO for stock solutions (10 mM) to avoid water-induced degradation .
Advanced: How to investigate metabolic pathways in preclinical studies?
- In Vitro Metabolism : Incubate with liver microsomes (human or murine) and identify metabolites via UPLC-QTOF (e.g., hydroxylation at the pyrrolidinone ring) .
- Isotope Labeling : Synthesize -labeled analogs for mass balance studies in rodents .
Advanced: What computational tools predict off-target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Glide to screen against the PDB database (e.g., potential off-targets like HSP90 or EGFR) .
- Machine Learning : Train random forest models on ChEMBL data to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
